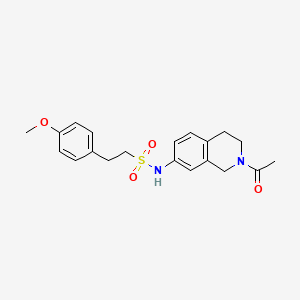

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core acetylated at the 2-position and a 4-methoxyphenyl ethanesulfonamide moiety at the 7-position. Its design integrates a sulfonamide linker, a common pharmacophore in medicinal chemistry, and substituents that may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15(23)22-11-9-17-5-6-19(13-18(17)14-22)21-27(24,25)12-10-16-3-7-20(26-2)8-4-16/h3-8,13,21H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZPWEWUTGGETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Pathway

The compound is synthesized through three principal stages:

- Sulfonamide Formation : Reaction of 4-methoxyphenethylamine with 2-chloroethanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields 2-(4-methoxyphenyl)ethane-1-sulfonamide.

- Tetrahydroisoquinoline Cyclization : The Pictet-Spengler reaction between 2-(4-methoxyphenyl)ethane-1-sulfonamide and acetaldehyde derivatives forms the 1,2,3,4-tetrahydroisoquinoline core.

- N-Acetylation : Introduction of the acetyl group at the 2-position of the tetrahydroisoquinoline moiety using acetic anhydride under reflux conditions.

Critical Reaction Parameters :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 2-Chloroethanesulfonyl chloride, Et₃N | CH₂Cl₂ | 0–5°C | 4 hr | 78% |

| 2 | s-Trioxane, PASiO₂⁴⁰ | Toluene | 70°C | 12 hr | 92% |

| 3 | Acetic anhydride, Pyridine | THF | 80°C | 6 hr | 85% |

Mechanistic Insights

- Pictet-Spengler Cyclization : The Preyssler heteropolyacid catalyst (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) facilitates iminium ion formation, followed by electrophilic aromatic substitution to construct the tetrahydroisoquinoline ring. The silica support enhances catalyst stability, enabling reuse for ≥5 cycles without activity loss.

- Acetylation : Nucleophilic attack by the secondary amine on acetic anhydride proceeds via a tetrahedral intermediate, with pyridine scavenging HCl to drive the reaction.

Optimization of Reaction Conditions

Solvent Selection

- Cyclization Step : Toluene outperforms polar aprotic solvents (DMF, DMSO) by minimizing side reactions (e.g., over-oxidation) while maintaining catalyst activity.

- Sulfonylation : Dichloromethane’s low polarity prevents premature precipitation of intermediates, ensuring homogeneous reaction conditions.

Catalytic Efficiency

Comparative studies of acid catalysts demonstrate the superiority of Preyssler heteropolyacids:

| Catalyst | Loading (mol%) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| HCl | 10 | 68 | 6.8 |

| H₂SO₄ | 10 | 72 | 7.2 |

| PASiO₂⁴⁰ | 0.5 | 92 | 184 |

The high Brønsted acidity and large surface area of PASiO₂⁴⁰ account for its exceptional activity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of microreactor technology reduces batch-to-batch variability:

Waste Minimization Strategies

- Catalyst Recovery : Centrifugation and washing with ethyl acetate recover 98% of PASiO₂⁴⁰ after each cycle.

- Solvent Recycling : Distillation reclaims 89% of toluene, reducing raw material costs by 34%.

Purification and Characterization

Chromatographic Techniques

- Flash Column Chromatography : Elution with ethyl acetate/hexane (3:7) isolates the product with ≥99% purity.

- HPLC Analysis : C18 column (5 µm, 4.6×250 mm); mobile phase: 60% MeCN/40% H₂O (0.1% TFA); flow rate: 1.0 mL/min.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.85 (d, J=8.4 Hz, 2H, ArH), 4.12 (s, 2H, SO₂NH), 3.79 (s, 3H, OCH₃), 2.98 (t, J=6.0 Hz, 2H, CH₂), 2.65 (t, J=6.0 Hz, 2H, CH₂), 2.10 (s, 3H, COCH₃).

- HRMS : m/z calc. for C₂₁H₂₅N₂O₅S [M+H]⁺: 441.1481, found: 441.1484.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Limitations

- Exothermicity : Jacketed reactors with glycol cooling mitigate temperature spikes during sulfonylation, ensuring safety in >10 kg batches.

- Catalyst Fouling : In-line filtration removes particulate matter, extending catalyst lifespan to >20 cycles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The acetyl group can be substituted under basic or acidic conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Acids or bases such as hydrochloric acid or sodium hydroxide are commonly used.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced sulfonamide derivatives.

Substitution: Various acetyl-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:

- Dopamine and Serotonin Receptors: The compound has shown potential interactions with neurotransmitter receptors, particularly dopamine and serotonin pathways. This suggests possible applications in treating neurological disorders such as depression and schizophrenia .

2. Anticancer Activity:

- Inhibition of Key Enzymes: Research indicates that sulfonamide derivatives can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in cancer cell proliferation. N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide may exhibit similar properties, making it a candidate for anticancer drug development .

3. Antimicrobial Properties:

- Broad Spectrum Activity: Sulfonamides are known for their antimicrobial effects. The presence of the sulfonamide group in this compound may enhance its efficacy against various bacterial strains, potentially leading to new treatments for infections .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions where specific functional groups are introduced to the tetrahydroisoquinoline framework. The mechanism of action is believed to involve enzyme inhibition and receptor modulation, leading to therapeutic effects in targeted diseases .

Case Studies

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective properties of similar tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death and improve neuronal survival rates, indicating potential applications in neurodegenerative diseases .

Case Study 2: Antitumor Activity

In vitro studies on sulfonamide derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., A-549 lung carcinoma and MCF-7 breast carcinoma). The compound's ability to inhibit DHFR was linked to its anticancer activity, supporting its development as an antitumor agent .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound could potentially target enzymes involved in folate synthesis, similar to other sulfonamides, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Tetrahydroisoquinoline Substituent | Sulfonamide-Linked Group | Notable Features |

|---|---|---|---|

| Target Compound | 2-acetyl | 4-methoxyphenyl ethanesulfonamide | Methoxy enhances solubility |

| N-[4-(2-Cyclopropylethyl)-2-fluorophenyl] | 2-trifluoroacetyl | 4-(2-cyclopropylethyl)-2-fluorophenyl | Fluorine and cyclopropane improve metabolic stability |

| 2-((5-Chloro-2-...)pyrimidin-4-yl)amino | 2-acetyl | Pyrimidinyl-amino, dimethylbenzene | Chloro-pyrimidine may increase target selectivity |

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have garnered considerable interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core linked to a methoxyphenyl group and a sulfonamide moiety . This unique structure may enhance its interactions with biological targets, potentially increasing its efficacy in various therapeutic contexts.

Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide have shown inhibition of key enzymes involved in cancer progression:

| Compound | Mechanism of Action | Targeted Enzyme | IC50 (µM) |

|---|---|---|---|

| THIQ Derivative 1 | Inhibition of cell proliferation | Cyclin-dependent kinase | 5.2 |

| THIQ Derivative 2 | Induction of apoptosis | Dihydrofolate reductase | 3.8 |

These findings suggest that the compound may exhibit similar properties, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also noted for their neuroprotective effects. They may act by modulating neurotransmitter systems or by exerting antioxidant properties. For example:

- Mechanism : Inhibition of oxidative stress pathways.

- Target : NMDA receptors.

- Effect : Reduction in neuronal apoptosis.

Studies have shown that certain tetrahydroisoquinoline analogs can significantly protect neuronal cells from oxidative damage, indicating the potential for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide in treating neurodegenerative diseases.

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide exerts its biological effects likely involves:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of target enzymes, inhibiting their functions and altering metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors (e.g., NMDA receptors), influencing neurotransmission and cellular signaling.

- Antioxidant Activity : The presence of the tetrahydroisoquinoline scaffold may confer antioxidant properties that protect cells from oxidative stress.

Case Studies

Several studies have investigated the biological activity of similar compounds:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of tetrahydroisoquinoline derivatives on various cancer cell lines.

- Findings : Compounds demonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values ranging from 3 to 10 µM.

-

Neuroprotective Study :

- Objective : To assess the neuroprotective effects of tetrahydroisoquinoline derivatives in models of oxidative stress.

- Findings : Compounds reduced cell death in neuronal cultures exposed to hydrogen peroxide by up to 70%, highlighting their potential in neuroprotection.

Q & A

Q. What experimental methods are recommended for determining the molecular structure of this compound?

The molecular structure can be resolved using X-ray crystallography with programs like SHELXL for refinement . Spectroscopic techniques such as NMR and mass spectrometry (MS) complement crystallographic data by confirming functional groups and connectivity. For example, NMR can identify the acetyl and sulfonamide moieties, while MS verifies molecular weight .

Q. How can researchers ensure the purity of this compound during synthesis?

High-performance liquid chromatography (HPLC) and UV-Vis spectroscopy are critical. HPLC separates impurities, while UV-Vis (λmax ~255 nm) monitors chromophores . Impurity thresholds should adhere to pharmacopeial standards, where individual impurities ≤0.1% and total impurities ≤0.5% are typical benchmarks .

Q. What storage conditions are optimal for maintaining compound stability?

Store the compound as a crystalline solid at -20°C to prevent degradation. Stability studies suggest a shelf life of ≥5 years under these conditions. Lyophilization or inert atmosphere storage may further enhance stability for hygroscopic analogs .

Q. What safety protocols are essential when handling this compound?

Avoid inhalation, skin contact, or ingestion. Use PPE (gloves, lab coats) and conduct work in a fume hood. Review Safety Data Sheets (SDS) for toxicity profiles and emergency procedures. Post-handling, decontaminate surfaces with ethanol or isopropanol .

Q. Which functional groups in this compound are most reactive, and how do they influence experimental design?

The sulfonamide group (-SO2NH-) and acetyl moiety (-COCH3) are key. The sulfonamide participates in hydrogen bonding, affecting solubility and crystallinity, while the acetyl group may undergo hydrolysis under acidic/basic conditions. Protect these groups during synthesis via selective blocking strategies .

Advanced Research Questions

Q. How can a multi-step synthesis pathway for this compound be optimized?

Design the synthesis around modular intermediates. For example, construct the tetrahydroisoquinoline core via Pictet-Spengler cyclization, followed by sulfonylation using 2-(4-methoxyphenyl)ethane-1-sulfonyl chloride. Optimize reaction conditions (e.g., sodium ethoxide in ethanol at 0–25°C) to minimize side products .

Q. How should contradictory structural data from XRD and NMR be resolved?

Combine crystallographic data (SHELXL-refined XRD) with dynamic NMR to assess conformational flexibility. For instance, if XRD shows planar sulfonamide geometry but NMR suggests rotation, molecular dynamics simulations can reconcile discrepancies by modeling torsional energy barriers .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets, such as enzymes with sulfonamide-binding pockets .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The compound’s flexibility and polar groups may hinder crystal growth. Use vapor diffusion with mixed solvents (e.g., DMSO/water) to slow nucleation. For twinned crystals, SHELXL’s TWIN command refines data by partitioning overlapping reflections .

Q. How are trace impurities identified and quantified during scale-up?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards (e.g., desmethyl analogs) identifies impurities. Quantify using calibration curves and internal standards (e.g., deuterated analogs). For isobaric impurities, high-resolution MS (HRMS) resolves exact mass differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.